N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,3,4-oxadiazole ring and a 2-methylthiazol-4-yl group. The 1,3,4-oxadiazole ring is noted as a bioisostere for carboxylic, amide, and ester groups.Chemical Reactions Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . Its molecular weight is 344.37.Scientific Research Applications
Anticancer Applications
A study conducted by Altıntop et al. (2018) designed and synthesized 1,3,4-oxadiazole derivatives, investigating their cytotoxic effects on different cancer cell lines. These compounds showed promising anticancer activity against lung adenocarcinoma and glioma cell lines. The study focused on apoptosis induction, caspase-3 activation, and inhibition of Akt and FAK signaling pathways. The results demonstrated that these derivatives could induce significant apoptotic cell death and mitochondrial membrane depolarization, highlighting their potential as orally bioavailable anticancer agents (Altıntop et al., 2018).
Antidiabetic Screening
Lalpara et al. (2021) synthesized novel dihydropyrimidine derivatives and evaluated their in vitro antidiabetic activity using the α-amylase inhibition assay. This research contributes to the understanding of the therapeutic potential of oxadiazole derivatives in managing diabetes, expanding the applications of such compounds in medical research (Lalpara et al., 2021).
Safety And Hazards
properties
IUPAC Name |
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-10-18-14(9-24-10)16-20-21-17(23-16)19-15(22)13-7-6-11-4-2-3-5-12(11)8-13/h6-9H,2-5H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYAVQDVSSFJIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
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